![molecular formula C10H14N2O4S B3855972 N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide](/img/structure/B3855972.png)
N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide
Overview
Description
N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide, also known as DBMSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBMSH is a hydrazone derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide can be synthesized using simple and inexpensive methods and is stable under various conditions. However, N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has some limitations, including its low solubility in water and its potential to form aggregates in solution. These limitations can affect the accuracy and reproducibility of experimental results.
Future Directions
There are several future directions for research on N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide, including the development of new synthesis methods, the identification of new targets and mechanisms of action, and the evaluation of its potential applications in various fields. One future direction is the development of new synthesis methods that can improve the yield and purity of N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide. Another future direction is the identification of new targets and mechanisms of action that can expand the potential applications of N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide. Finally, the evaluation of the potential applications of N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide in various fields, including medicinal chemistry, biochemistry, and material science, can provide new insights into the properties and potential of this compound.
Conclusion:
In conclusion, N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has several advantages for lab experiments, including its stability and low toxicity, but also has some limitations. There are several future directions for research on N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide, including the development of new synthesis methods, the identification of new targets and mechanisms of action, and the evaluation of its potential applications in various fields.
Scientific Research Applications
N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been used as a ligand for metal ions and has been studied for its potential applications in metal-ion sensing and catalysis. In material science, N'-(2,4-dimethoxybenzylidene)methanesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-15-9-5-4-8(10(6-9)16-2)7-11-12-17(3,13)14/h4-7,12H,1-3H3/b11-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUXODNEENXRRK-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNS(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NS(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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